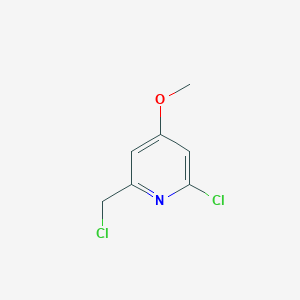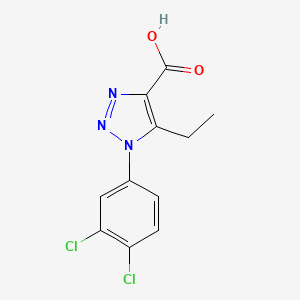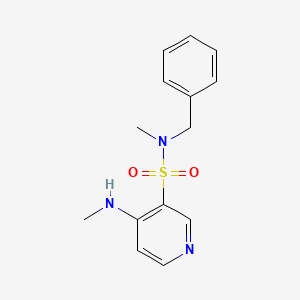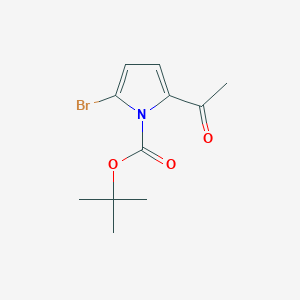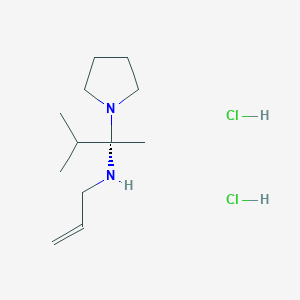
(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure est un composé chimique doté d’une structure complexe qui comprend un groupe allyle, un cycle pyrrolidine et un squelette de butan-2-amine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent la formation du cycle pyrrolidine et l’introduction du groupe allyle. Les réactifs couramment utilisés dans ces réactions comprennent les halogénoalcanes, les amines et les catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela implique souvent l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour produire le composé à l’échelle commerciale.
Analyse Des Réactions Chimiques
Types de réactions
(S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’amine réduits.
Substitution : Le groupe allyle peut participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés d’amine substitués.
Applications De Recherche Scientifique
(S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec des cibles biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé précurseur dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du (S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-3-Méthyl-1-(pyrrolidin-1-yl)butan-2-amine chlorhydrate
- 3,3-Diméthyl-1-(pyrrolidin-1-yl)butan-2-amine chlorhydrate
Unicité
(S)-N-Allyl-3-méthyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochlorure est unique en raison de la présence du groupe allyle, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C12H26Cl2N2 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(2S)-3-methyl-N-prop-2-enyl-2-pyrrolidin-1-ylbutan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-5-8-13-12(4,11(2)3)14-9-6-7-10-14;;/h5,11,13H,1,6-10H2,2-4H3;2*1H/t12-;;/m0../s1 |
Clé InChI |
JABFVSAKGFBKCY-LTCKWSDVSA-N |
SMILES isomérique |
CC(C)[C@@](C)(NCC=C)N1CCCC1.Cl.Cl |
SMILES canonique |
CC(C)C(C)(NCC=C)N1CCCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)

